Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C13H20N2O6 and a molecular weight of 300.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a butanoic acid backbone, a tert-butoxycarbonyl (Boc) protecting group, and a pyrrolidinyl ester moiety .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels .
Mode of Action
It is plausible that the compound may interact with its targets in a similar manner to related compounds, which inhibit calcium currents mediated by cav 12 (L-type) channels .
Pharmacokinetics
One study has shown that a similar compound has high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
A similar compound has been shown to be effective in various pain models, suggesting potential analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the reaction of butanoic acid derivatives with tert-butoxycarbonyl chloride and pyrrolidinyl esters . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above . The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Trifluoroacetic acid or other strong acids for Boc deprotection.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: Butanoic acid derivative and pyrrolidinone.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4,4-trifluoro-, ethyl ester
- Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-
Uniqueness
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the Boc protecting group and the pyrrolidinyl ester moiety allows for selective reactions and applications in various fields .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6/c1-13(2,3)20-12(19)14-8-4-5-11(18)21-15-9(16)6-7-10(15)17/h4-8H2,1-3H3,(H,14,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHPNVGBJRBWRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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